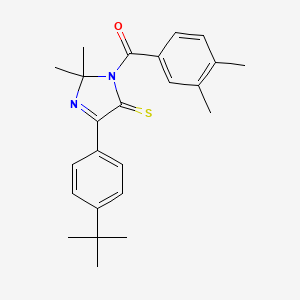

4-(4-tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

描述

The compound 4-(4-tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione features a heterocyclic imidazole-thione core substituted with a 4-tert-butylphenyl group at position 4, a 3,4-dimethylbenzoyl group at position 1, and two methyl groups at position 2. The thione (-C=S) moiety at position 5 introduces distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. This structural motif is common in medicinal and materials chemistry due to the tunability of substituents for targeted applications .

属性

IUPAC Name |

[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2OS/c1-15-8-9-18(14-16(15)2)21(27)26-22(28)20(25-24(26,6)7)17-10-12-19(13-11-17)23(3,4)5/h8-14H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUIUWIRSLVIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(4-tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS Number: 1223794-95-3) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 392.6 g/mol

- Structure : The compound features an imidazole ring substituted with both aryl and acyl groups, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit antioxidant properties. For instance, a related study demonstrated that tetrasubstituted imidazoles showed varying degrees of antioxidant activity against DPPH radicals. The most effective compounds in that study exhibited inhibition percentages of around 90% at specific concentrations .

Anticancer Activity

Research indicates that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally similar to the target compound were tested against human cancer cell lines, showing significant inhibition of cell growth. One study reported IC values ranging from 0.12 μM to 2 μM for various derivatives .

The proposed mechanisms for the biological activity of imidazole derivatives often involve:

- Inhibition of Enzymatic Activity : Many imidazole compounds act as enzyme inhibitors, affecting pathways critical for tumor growth and inflammation.

- Antioxidant Mechanisms : The presence of electron-donating groups enhances the ability of these compounds to scavenge free radicals.

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of related compounds, it was found that they significantly reduced pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways .

- Anticancer Efficacy : A compound structurally similar to our target was tested in vivo on xenograft models of colorectal cancer. The results indicated a substantial reduction in tumor size compared to controls, with a notable decrease in Ki67 expression levels, indicating reduced cell proliferation .

Table 1: Biological Activity Comparison of Related Compounds

| Compound Name | Antioxidant Activity (%) | IC (µM) | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | 90.3 | 148.2 | Significant |

| Compound B | 71.7 | 146.27 | Moderate |

| Compound C | 62.58 | 175.26 | Low |

| Target Compound | TBD | TBD | TBD |

相似化合物的比较

Electronic and Steric Effects of Substituents

- Halogenated Derivatives : compares chloro and bromo isostructural thiazole-imidazole hybrids. The bromo analog exhibited marginally stronger intermolecular interactions, likely due to polarizability differences. Such halogen effects could extrapolate to the target compound’s electronic profile if halogenated analogs exist.

- Thione vs. Sulfide : describes 2-([4-(tert-butyl)benzyl]sulfanyl)-4,5-diphenyl-1H-imidazole , where the sulfide (-S-) group replaces the thione. The thione’s electronegative sulfur may enhance hydrogen bonding, impacting solubility or crystallinity compared to sulfides .

Solubility and Crystallinity

- Steric Bulk: The tert-butyl group in the target compound and analogs (e.g., ) improves solubility in non-polar solvents but may hinder crystallization. ’s amino-imidazole derivative, lacking bulky groups, formed a white solid more readily (57% yield), whereas tert-butyl-containing compounds often require chromatographic purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。